N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
The compound “N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, an imidazole ring, a thiazole ring, and an amide group. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, imidazole, and thiazole rings would contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the rigidity of the molecule, and the presence of aromatic rings .Scientific Research Applications
Antimicrobial Activity
Studies have shown that thiazole-based compounds exhibit significant antimicrobial activity. For example, a furan-2-carboxamide-bearing thiazole demonstrated good antimicrobial activity against a range of Gram-negative and Gram-positive bacteria as well as fungi, suggesting potential for pharmacological and medical applications in combating microbial infections Şukriye Çakmak et al., 2022.
Biological Activity and DNA Interaction
Compounds structurally related to N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide have been explored for their ability to interact with DNA. One such study found that a furan amino acid, inspired by proximicin natural products and incorporated into the scaffold of a DNA-binding hairpin polyamide, showed excellent stabilization of duplex DNA and discrimination of noncognate sequences. This demonstrates the potential of these compounds for specific molecular recognition in DNA targeting applications Katy A. Muzikar et al., 2011.
Potential Anticancer Applications
Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines, indicating the potential use of these compounds as anticancer agents. For instance, certain benzo[d]thiazole-2-carboxamide derivatives were synthesized and found to exhibit moderate to excellent potency against cancer cell lines, suggesting their role as potential epidermal growth factor receptor inhibitors Lan Zhang et al., 2017.
Antifungal and Anticancer Activities
Additionally, pyridine, thioamide, thiazole, and other derivatives based on related chemical structures have been synthesized and demonstrated significant antifungal and anticancer activities. This underscores the versatility of these compounds in pharmacological research and their potential for developing new therapeutic agents Yasser H. Zaki et al., 2018.
Future Directions
Mechanism of Action
Target of action
Compounds containing the furan moiety have been found to exhibit a wide range of biological and pharmacological properties, and have been used as medicines in various disease areas . .
Mode of action
Furan derivatives have been found to have various modes of action depending on their specific structures and targets .
Biochemical Analysis
Biochemical Properties
It is known that furan derivatives, such as this compound, have a wide range of advantageous biological and pharmacological characteristics .
Cellular Effects
N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide has shown to exhibit cytotoxic activities against certain cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact cellular effects of this compound are still being researched.
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-12-16(17(22)19-10-14-8-5-9-23-14)24-18-20-15(11-21(12)18)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLNKJZZVGQSDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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